3-ethyl-1-methyl-3-phenylazetidin-2-one

Description

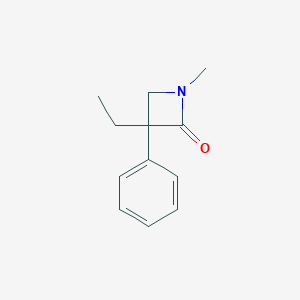

3-Ethyl-1-methyl-3-phenylazetidin-2-one is a β-lactam derivative characterized by a four-membered azetidin-2-one ring with substituents at positions 1, 3, and 3. The 1-methyl group, 3-ethyl group, and 3-phenyl moiety distinguish it from related compounds.

Properties

CAS No. |

1886-38-0 |

|---|---|

Molecular Formula |

C12H15NO |

Molecular Weight |

189.25 g/mol |

IUPAC Name |

3-ethyl-1-methyl-3-phenylazetidin-2-one |

InChI |

InChI=1S/C12H15NO/c1-3-12(9-13(2)11(12)14)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3 |

InChI Key |

MPEXVFWFXHUJME-UHFFFAOYSA-N |

SMILES |

CCC1(CN(C1=O)C)C2=CC=CC=C2 |

Canonical SMILES |

CCC1(CN(C1=O)C)C2=CC=CC=C2 |

Other CAS No. |

1886-38-0 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-1-methyl-3-phenylazetidin-2-one typically involves the cyclization of appropriate precursors. One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates under basic conditions . Another method involves the Horner–Wadsworth–Emmons reaction followed by aza-Michael addition to yield the target compound .

Industrial Production Methods

Industrial production of this compound often employs large-scale cyclization reactions. These reactions are optimized for high yield and purity, using catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-ethyl-1-methyl-3-phenylazetidin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the lactam ring to an amine.

Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms of the azetidinone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

3-ethyl-1-methyl-3-phenylazetidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-ethyl-1-methyl-3-phenylazetidin-2-one involves its interaction with biological targets, such as enzymes and proteins. The compound can inhibit enzyme activity by mimicking the natural substrate and binding to the active site. This binding can block the enzyme’s function, leading to a therapeutic effect. The specific molecular targets and pathways involved depend on the particular application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Similar Azetidin-2-One Derivatives

The following table compares structural features, synthesis methods, and biological activities of 3-ethyl-1-methyl-3-phenylazetidin-2-one with analogous compounds:

Key Observations:

Methylsulfonyl groups (e.g., in 44 and 45) enhance solubility and target engagement via polar interactions .

Synthetic Strategies :

- Oxidation of methylthio to methylsulfonyl (e.g., using mCPBA in DCM) is a common step for improving compound polarity and activity .

- N-Alkylation (e.g., benzyl or aryl halides with K₂CO₃ in acetone) is frequently employed for introducing substituents at position 1 .

Biological Relevance :

- 3,3-Dimethylazetidin-2-ones with aryl or heteroaryl substituents (e.g., 44 , 45 ) exhibit potent inhibitory activity, suggesting that the target compound’s phenyl group may similarly enhance interactions with hydrophobic binding pockets .

Structural and Conformational Analysis

The azetidin-2-one ring’s puckering, as defined by Cremer and Pople coordinates , is influenced by substituents. For example:

- 3,3-Dimethyl groups enforce a planar or slightly puckered conformation, optimizing ring strain for β-lactam stability.

- Bulkier 3-ethyl and 3-phenyl groups may induce greater puckering, altering reactivity or interaction with biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.